![molecular formula C5H7ClN4 B3055725 3-Chloro-6-hydrazinyl-4-methylpyridazine CAS No. 66530-56-1](/img/structure/B3055725.png)
3-Chloro-6-hydrazinyl-4-methylpyridazine
Overview
Description
3-Chloro-6-hydrazinyl-4-methylpyridazine: is a heterocyclic compound with the molecular formula C5H7ClN4 and a molecular weight of 158.59 g/mol . This compound is characterized by the presence of a chloro group at the third position, a hydrazinyl group at the sixth position, and a methyl group at the fourth position on the pyridazine ring. It is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-hydrazinyl-4-methylpyridazine typically involves the reaction of 3-chloro-4-methylpyridazine with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-hydrazinyl-4-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or heteroaryl halides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Oxidized forms of the hydrazinyl group.
Reduction Products: Reduced forms of the hydrazinyl group.
Coupling Products: Substituted aryl or heteroaryl pyridazines.
Scientific Research Applications
Medicinal Chemistry
The primary application of 3-Chloro-6-hydrazinyl-4-methylpyridazine lies in its potential as a therapeutic agent. Research has indicated that derivatives of this compound can exhibit significant biological activity, particularly in modulating ion channel activity. For instance, studies have shown that substituents on the pyridazine ring can influence the potency of these compounds in enhancing KCa2.2a channel activity, which is relevant for treating conditions like spinocerebellar ataxia type 2 (SCA2) .
Table 1: Structure-Activity Relationship (SAR) Findings
Compound | Potency (EC50) | Ion Channel Target | Notes |
---|---|---|---|
This compound | 4.32 µM | KCa2.2a | Retains efficacy; moderate potency |
Analog 1 | 6.59 µM | KCa2.2a | Lower potency compared to parent compound |
Analog 2 | ~10-fold higher | KCa2.2a/KCa2.3 | Enhanced selectivity with halogen substitution |
Neuropharmacology
In neuropharmacological studies, this compound has been evaluated for its ability to normalize neuronal firing patterns in models of ataxia. The compound's derivatives have shown promise in normalizing the abnormal firing of Purkinje cells in cerebellar slices from SCA2 mice, suggesting potential therapeutic applications for neurodegenerative diseases .
Cardiovascular Research
Another significant application of this compound is in cardiovascular research. Compounds derived from hydrazine and pyridazine structures have been reported to cause marked reductions in blood pressure, indicating their potential as antihypertensive agents . This property could be explored further for developing new treatments for hypertension.
Case Study 1: Potentiation of KCa Channels
A series of experiments were conducted to evaluate the efficacy of various analogs of this compound on KCa channel activity. The study demonstrated that specific modifications to the compound's structure significantly enhanced its potency as a KCa channel activator, highlighting the importance of structural optimization in drug design .
Case Study 2: Neuroprotective Effects
In a detailed study on SCA2 models, researchers administered derivatives of this compound and observed a normalization of Purkinje cell firing rates. These findings support the hypothesis that this compound class may have neuroprotective effects and could be developed into therapeutic agents for ataxia-related disorders .
Mechanism of Action
The mechanism of action of 3-Chloro-6-hydrazinyl-4-methylpyridazine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Chloro-4-methylpyridazine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
6-Hydrazinyl-4-methylpyridazine: Lacks the chloro group, affecting its substitution reactions.
3-Chloro-6-methylpyridazine: Lacks the hydrazinyl group, limiting its applications in medicinal chemistry.
Uniqueness: 3-Chloro-6-hydrazinyl-4-methylpyridazine is unique due to the presence of both chloro and hydrazinyl groups on the pyridazine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Biological Activity
3-Chloro-6-hydrazinyl-4-methylpyridazine is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a hydrazine moiety and a chlorine atom attached to a pyridazine ring. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 158.59 g/mol
- Structural Features : The compound contains a chlorinated pyridazine ring with a hydrazinyl group at the 6-position and a methyl group at the 4-position, enhancing its reactivity compared to similar compounds.
Biological Activity Overview
The biological activity of this compound is still under investigation. However, related compounds have demonstrated various therapeutic potentials, particularly in the fields of antimicrobial and anticancer activities.
Antimicrobial Activity
Studies indicate that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, pyridazine derivatives have been shown to inhibit specific microbial strains effectively. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways.
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | TBD |
Related Pyridazine Derivative | E. coli | 32 - 512 μg/mL |
Related Pyridazine Derivative | C. albicans | TBD |
Anticancer Activity
The compound's hydrazinyl group can be modified to enhance its biological activity against cancer cells. Similar compounds have shown potential as inhibitors of various kinases involved in cancer progression, such as p38 mitogen-activated protein kinase (MAPK). The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and survival.
The mechanism of action for this compound involves its interaction with molecular targets within cells:
- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.
- Enzyme Inhibition : This interaction can inhibit the activity of essential enzymes involved in cellular processes, leading to disrupted metabolic pathways.
- Bioavailability : The compound's high gastrointestinal absorption suggests good bioavailability for therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Screening : A study assessed various pyridazine derivatives for their antimicrobial efficacy against pathogenic microbes, revealing that certain modifications significantly enhance activity compared to standard antibiotics like ciprofloxacin .
- Kinase Inhibition : Research focusing on kinase inhibitors highlighted that similar hydrazine-containing compounds could effectively inhibit BCR–ABL kinase, a crucial target in treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the hydrazine moiety can lead to increased potency against specific cancer cell lines, suggesting avenues for further development .
Properties
IUPAC Name |
(6-chloro-5-methylpyridazin-3-yl)hydrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-2-4(8-7)9-10-5(3)6/h2H,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRCRDSKRAPAOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495152 | |
Record name | 3-Chloro-6-hydrazinyl-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66530-56-1 | |
Record name | 3-Chloro-6-hydrazinyl-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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